Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-
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Overview
Description
2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid typically involves the reaction of 3,4-diphenyl-1H-pyrazole with an appropriate phenoxyacetic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like acetone, followed by refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, acetone, or dichloromethane, and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid include other pyrazole derivatives such as:
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
- 2-((2’-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1’-biphenyl]-3-yl)oxy)acetic acid
Uniqueness
The uniqueness of 2-(3-(2-(3,4-Diphenyl-1H-pyrazol-1-yl)ethyl)phenoxy)acetic acid lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its diphenyl-pyrazole moiety is particularly important for its interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
131362-18-0 |
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Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-diphenylpyrazol-1-yl)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H22N2O3/c28-24(29)18-30-22-13-7-8-19(16-22)14-15-27-17-23(20-9-3-1-4-10-20)25(26-27)21-11-5-2-6-12-21/h1-13,16-17H,14-15,18H2,(H,28,29) |
InChI Key |
BTFRTIRRPBIYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCC4=CC(=CC=C4)OCC(=O)O |
Origin of Product |
United States |
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